

The Toxicological and Ecotoxicological Profile of Halauxifen-methyl: A Technical Guide

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Compound of Interest

Compound Name: *Halauxifen-methyl*

Cat. No.: *B1255740*

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An in-depth examination of the toxicological and ecotoxicological properties of the synthetic auxin herbicide, **Halauxifen-methyl**, and its primary metabolite, Halauxifen-acid. This guide is intended for researchers, scientists, and professionals in drug development and environmental science.

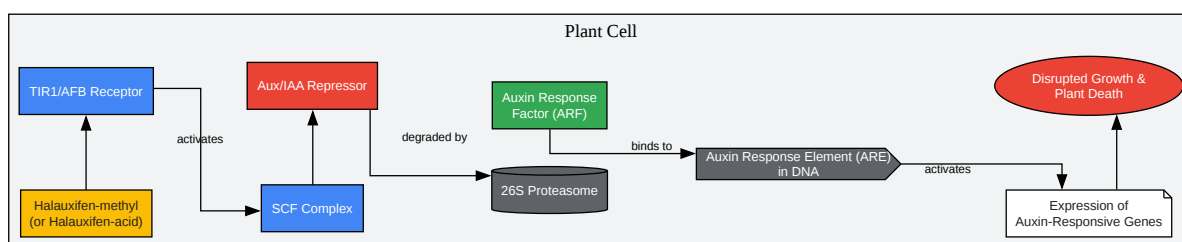
Executive Summary

Halauxifen-methyl is a post-emergent herbicide belonging to the arylpicolinate chemical class, a newer generation of synthetic auxins.^[1] It functions by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.^{[1][2]} A critical aspect of its biological activity is its rapid and extensive conversion to its acid metabolite, Halauxifen (also referred to as XDE-729 acid), both in target plants and within animal systems and the environment.^{[1][3][4]} Consequently, toxicological and ecotoxicological assessments must consider the distinct profiles of both the parent methyl ester and its acid metabolite. This guide provides a comprehensive overview of the current data, summarizing key toxicity endpoints, detailing experimental methodologies, and visualizing relevant biological and procedural pathways.

Mechanism of Action

As a synthetic auxin, **Halauxifen-methyl**'s herbicidal activity is initiated by its binding to auxin receptors, primarily the F-box protein TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box). This binding event promotes the formation of an SCF-TIR1/AFB ubiquitin ligase complex. This complex then targets Aux/IAA transcriptional repressor proteins for

ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the de-repression of Auxin Response Factors (ARFs), which in turn modulate the expression of auxin-responsive genes. The resulting over-stimulation and deregulation of these genes disrupt normal plant growth processes, causing symptoms like epinasty, tissue malformation, and ultimately, plant death.[5][6][7]



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Figure 1: Simplified signaling pathway for **Halauxifen-methyl**'s herbicidal action.

Mammalian Toxicology

Toxicological evaluations reveal that **Halauxifen-methyl** and its acid metabolite exhibit low acute toxicity via oral and dermal routes.[1][8] Following oral administration, **Halauxifen-methyl** is rapidly and almost completely hydrolyzed to Halauxifen-acid in the liver before entering systemic circulation.[3][9] This results in pre-systemic exposure of the liver to the parent compound, while systemic exposure for other organs is predominantly to the acid metabolite.[3][9] Interestingly, the two compounds display different target organ toxicities in repeat-dose studies: the liver is the target organ for **Halauxifen-methyl**, while the kidney is the target for Halauxifen-acid.[3][10] Neither compound is considered a skin irritant or sensitizer, and they are not classified as carcinogenic.[1][5]

Quantitative Mammalian Toxicity Data

The following tables summarize the key acute and chronic toxicity endpoints for **Halauxifen-methyl** and its primary metabolite, Halauxifen-acid.

Table 1: Acute Mammalian Toxicity of **Halauxifen-methyl**

Test Type	Species	Endpoint	Value (mg/kg bw)	Classification
Acute Oral	Rat	LD50	>5000	Low Toxicity
Acute Dermal	Rat	LD50	>5000	Low Toxicity
Skin Irritation	Rabbit	-	Not an irritant	-
Eye Irritation	Rabbit	-	Non-irritating	-

| Skin Sensitization | Mouse | - | Not a sensitizer | - |

Table 2: Acute Mammalian Toxicity of Halauxifen-acid

Test Type	Species	Endpoint	Value (mg/kg bw)	Classification
Acute Oral	Rat	LD50	>5000	Low Toxicity
Acute Dermal	Rat	LD50	>5000	Low Toxicity
Skin Irritation	Rabbit	-	Not an irritant	-
Eye Irritation	Rabbit	-	Slightly irritating	-

| Skin Sensitization | Mouse | - | Not a sensitizer | - |

Table 3: Chronic Mammalian Toxicity and No-Observed-Adverse-Effect-Levels (NOAEL)

Compound	Species	Study Duration	Endpoint (Target Organ)	NOAEL (mg/kg bw/day)
Halauxifen-methyl	Rat	90-day Oral	Increased Cyp1a1 expression (Liver)	10

| Halauxifen-acid | Rat | Chronic Oral | Kidney Effects | 20.3 |

(Data sourced from references 1, 4, 6, 26, 33)

Experimental Protocols: Mammalian Toxicity

The mammalian toxicity data presented were generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 401/423):

- Principle: To determine the short-term toxicity of a substance when administered in a single oral dose. The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a minimum number of animals.
- Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females, as they are often slightly more sensitive) are used.
- Procedure:
 - Animals are fasted overnight prior to dosing.
 - The test substance is administered as a single dose by gavage using a stomach tube. The substance is usually dissolved or suspended in a suitable vehicle (e.g., corn oil).
 - A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered to a group of three animals.

- Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
- The outcome of the first group determines the subsequent step: if mortality occurs, the dose is lowered for the next group; if no mortality occurs, a higher dose may be tested.
- At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- Endpoint: The LD50 (Median Lethal Dose), the statistically estimated dose that would be fatal to 50% of the test animals, is determined. For **Halauxifen-methyl** and its acid, testing up to the limit dose of 5000 mg/kg produced no mortality.

Ecotoxicology

The environmental risk assessment of **Halauxifen-methyl** indicates a low risk to most non-target terrestrial and aquatic animals, including birds, bees, earthworms, fish, and aquatic invertebrates.^{[11][12]} However, as a herbicide, it poses a significant risk to non-target terrestrial and aquatic vascular plants.^{[11][13]}

Environmental Fate

- Hydrolysis: **Halauxifen-methyl** is relatively stable in acidic and neutral aqueous solutions but hydrolyzes rapidly under mildly basic conditions (pH 9).^[1]
- Photolysis: Aqueous photolysis is a major route of degradation, with a half-life of less than 10 minutes in laboratory conditions.^[1]
- Biodegradation: In soil, **Halauxifen-methyl** degrades rapidly to Halauxifen-acid, with typical DT50 (time to 50% dissipation) values of around 1.5 days. The resulting acid metabolite also degrades, with a DT50 of approximately 14 days.^[4]

Quantitative Ecotoxicology Data

Table 4: Avian Toxicity of **Halauxifen-methyl**

Test Type	Species	Endpoint	Value (mg/kg bw)	Classification
Acute Oral	Bobwhite Quail (<i>Colinus virginianus</i>)	LD50	>2250	Practically Non-toxic
Dietary	Bobwhite Quail (<i>Colinus virginianus</i>)	LC50 (5-day)	>6000 ppm	Practically Non-toxic
Dietary	Mallard Duck (<i>Anas platyrhynchos</i>)	LC50 (5-day)	>6000 ppm	Practically Non-toxic
Reproduction	Bobwhite Quail (<i>Colinus virginianus</i>)	NOEC	403 ppm	-

| Reproduction | Mallard Duck (*Anas platyrhynchos*) | NOEC | 1040 ppm | - |

Table 5: Aquatic Toxicity of **Halauxifen-methyl**

Organism Group	Species	Test Duration	Endpoint	Value (mg/L)	Classification
Fish	Rainbow Trout (Oncorhynchus mykiss)	96-hour	LC50	>1.0	Moderately Toxic
Aquatic Invertebrate	Daphnia magna	48-hour	EC50	2.12	Moderately Toxic
Aquatic Invertebrate (Chronic)	Daphnia magna	21-day	NOEC	0.114	-
Algae	Green Algae (Pseudokirchneriella subcapitata)	72-hour	ErC50	>1.0	Moderately Toxic
Aquatic Plant	Duckweed (Lemna gibba)	7-day	EC50	3.58	Moderately Toxic

| Aquatic Plant | Eurasian watermilfoil (Myriophyllum spicatum) | 14-day | EC50 | 0.000149 | Very Highly Toxic |

Table 6: Non-Target Insect Toxicity of **Halauxifen-methyl**

Test Type	Species	Endpoint	Value (µg/bee)	Classification
Acute Contact	Honey Bee (Apis mellifera)	LD50	>39.24	Practically Non-toxic

| Acute Oral | Honey Bee (Apis mellifera) | LD50 | 43.2 | Practically Non-toxic |

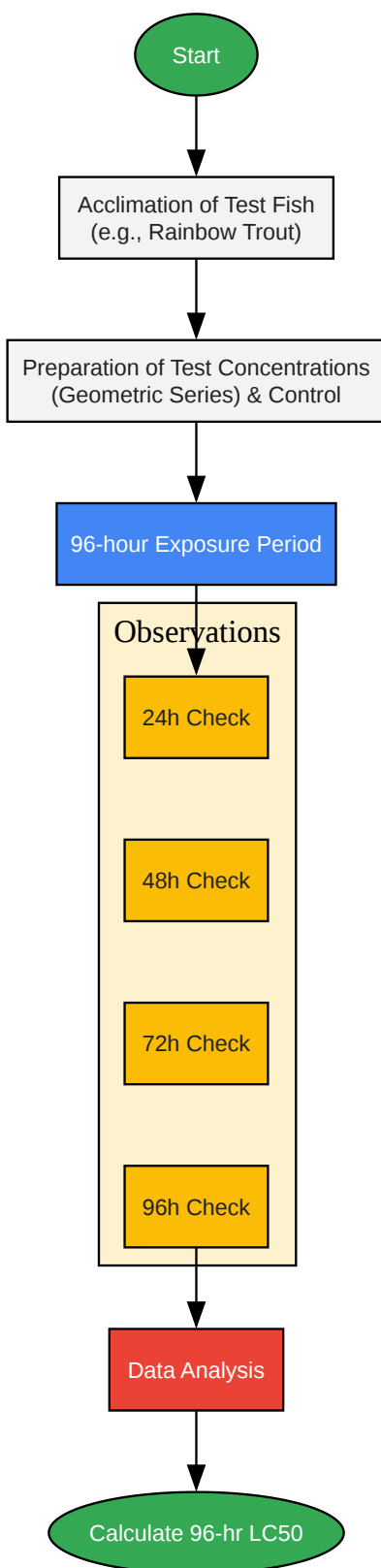
(Data sourced from references 1, 7, 27, 31, 33)

Experimental Protocols: Ecotoxicology

Ecotoxicological studies are performed according to standardized guidelines to ensure data quality and comparability.

Fish, Acute Toxicity Test (Following OECD Guideline 203):

- Principle: To determine the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.
- Test Organisms: Commonly used species include Rainbow Trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*).
- Procedure:
 - Fish are acclimated to laboratory conditions.
 - Groups of fish (at least 7 per group) are exposed to at least five geometrically spaced concentrations of the test substance in water. A control group is maintained in clean water.
 - The exposure period is typically 96 hours.
 - Mortality and any sub-lethal effects (e.g., loss of equilibrium, respiratory changes) are recorded at 24, 48, 72, and 96 hours.
 - Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.
- Endpoint: The LC50 (Median Lethal Concentration) at 96 hours is calculated using statistical methods.



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